6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine
6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine
20-HETE is an important metabolite of arachidonic acid in the vasculature, especially in the kidney, where it is synthesized by cytochrome P450 (CYP450) enzymes of the 4A family. Alkylaryl imidazoles have been previously shown to inhibit certain CYP450 enzymes, including the CYP4A enzymes associated with 20-HETE synthesis. CAY10434 is a selective inhibitor of the 20-HETE synthase CYP4A11 exhibiting an IC50 value of 8.8 nM when tested in human renal microsomes. CAY10434 is nearly 200 times less potent as an inhibitor of 1A, 1C, and 3A CYP450 enzymes.
Brand Name:
Vulcanchem
CAS No.:
769917-29-5
VCID:
VC0024110
InChI:
InChI=1S/C17H25N3O/c1-19(2)12-5-3-4-6-14-21-17-9-7-16(8-10-17)20-13-11-18-15-20/h7-11,13,15H,3-6,12,14H2,1-2H3
SMILES:
CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2
Molecular Formula:
C17H25N3O
Molecular Weight:
287.4 g/mol
6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine
CAS No.: 769917-29-5
Reference Standards
VCID: VC0024110
Molecular Formula: C17H25N3O
Molecular Weight: 287.4 g/mol
CAS No. | 769917-29-5 |
---|---|
Product Name | 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine |
Molecular Formula | C17H25N3O |
Molecular Weight | 287.4 g/mol |
IUPAC Name | 6-(4-imidazol-1-ylphenoxy)-N,N-dimethylhexan-1-amine |
Standard InChI | InChI=1S/C17H25N3O/c1-19(2)12-5-3-4-6-14-21-17-9-7-16(8-10-17)20-13-11-18-15-20/h7-11,13,15H,3-6,12,14H2,1-2H3 |
Standard InChIKey | FIFQJYUSSPRJIZ-UHFFFAOYSA-N |
SMILES | CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2 |
Canonical SMILES | CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2 |
Description | 20-HETE is an important metabolite of arachidonic acid in the vasculature, especially in the kidney, where it is synthesized by cytochrome P450 (CYP450) enzymes of the 4A family. Alkylaryl imidazoles have been previously shown to inhibit certain CYP450 enzymes, including the CYP4A enzymes associated with 20-HETE synthesis. CAY10434 is a selective inhibitor of the 20-HETE synthase CYP4A11 exhibiting an IC50 value of 8.8 nM when tested in human renal microsomes. CAY10434 is nearly 200 times less potent as an inhibitor of 1A, 1C, and 3A CYP450 enzymes. |
Synonyms | 6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine |
Reference | 1.Harder, D.R.,Lange, A.R.,Gebremedhin, D., et al. Cytochrome P450 metabolites of arachidonic acid as intracellular signaling molecules in vascular tissue. Journal of Vascular Research 34, 237-243 (1997). |
PubChem Compound | 10108128 |
Last Modified | Nov 11 2021 |
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